3,4,5,6-Tetrachloropyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives varies based on the starting materials and reaction conditions. For instance, pyridine-2,4,6-tricarboxylic acid reacts with different metal salts to form coordination polymers under various conditions, including room temperature and hydrothermal conditions . Another study describes the synthesis of pyridopyrimidines from the reaction of aminopyrimidines with arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation, which suggests a method that could potentially be adapted for the synthesis of tetrachloropyridine derivatives . Additionally, the electrochemical synthesis of pyrazolopyridinones using an electrogenerated base indicates the possibility of using electrochemical methods for synthesizing pyridine carboxylic acids .
Molecular Structure Analysis
The molecular structures of pyridine derivatives are characterized by their aromatic ring and substituents, which can significantly affect their reactivity and interaction with other molecules. X-ray crystallography is commonly used to determine the structures, as seen in the synthesis of a tetrahydropyridine derivative, where the compound crystallizes in the triclinic space group and exhibits a flat boat conformation .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including coordination with metals, cyclization, and condensation. The reactivity can be influenced by factors such as the presence of substituents on the pyridine ring and the reaction conditions. For example, the presence of pyridine can lead to the formation of an open framework structure with oxalate when reacting with Cd(II) . The dimerization of tetrahydrofuro[3,2-c]pyridine under acidic hydrolysis also demonstrates the potential for pyridine derivatives to undergo unexpected reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemicals. The presence of electron-withdrawing groups such as chlorines in "3,4,5,6-Tetrachloropyridine-2-carboxylic acid" would likely increase the acidity of the carboxylic acid group and affect the compound's reactivity. The papers provided do not directly discuss the properties of tetrachloropyridine derivatives, but the studies on related compounds suggest that these properties can be analyzed using techniques such as IR, NMR, and elemental analysis .
Scientific Research Applications
Chemical Synthesis and Properties
3,4,5,6-Tetrachloropyridine-2-carbonitrile, a derivative of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, can be synthesized from 3,4,5,6-tetrachloropyridine-2-carbonitrile using potassium fluoride. This compound can be further reduced to form 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, which reacts with oxygen to yield 3,4,5,6-tetrafluoropyridine-2-carboxylic acid (Banks, Haszeldine, Legge, & Rickett, 1974).
Functionalization Reactions
The compound has been utilized in functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, demonstrating the compound's versatility in different chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Polymers and Catalytic Activity
3,4,5,6-Tetrachloropyridine-2-carboxylic acid has been used to construct d(10) coordination polymers, which exhibit improved catalytic activity and photoluminescence properties. This showcases its application in the development of materials with specific optical and catalytic characteristics (Wang et al., 2016).
Molecular Complexation
The compound's derivatives have been studied for their ability to form molecular complexes. For instance, molecular tweezers with active site carboxylic acids, related to 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, have been used to complex nucleotide bases, indicating potential applications in molecular recognition and supramolecular chemistry (Zimmerman, Wu, & Zeng, 1991).
Synthesis of Novel Compounds
It has also been employed in the synthesis of novel compounds. For instance, a study focused on the regiochemical flexibility in the functionalization of 2,3,5-trihalopyridines, where different functional groups were selectively introduced, demonstrating the compound's utility in organic synthesis (Bobbio & Schlosser, 2001).
Antimicrobial Activities and DNA Interactions
Derivatives of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, such as pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities and DNA interactions. These studies highlight the potential biomedical applications of compounds derived from 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (Tamer et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3,4,5,6-tetrachloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRQLQUKBSYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044509 | |
Record name | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |
CAS RN |
10469-09-7 | |
Record name | Tetrachloropicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10469-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010469097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrachloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5,6-TETRACHLOROPYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9ZN8AB09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.